Bis(methylsulfonyl)methane

Carbon acid Deprotonation Geminal disulfone

Researchers require a neutral, high-pK_a carbon acid for selective C-alkylation or bioisostere replacement, but mono-sulfones like MSM (pK_a 28) fail to deprotonate under mild conditions. Bis(methylsulfonyl)methane (CAS 1750-62-5) solves this precisely: • Activated CH₂: pK_a 12.5 → quantitative carbanion formation with NaH/K₂CO₃ • Phosphate bioisostere: Neutral at pH 7.4, mimics P-O geometry for HIV-1 integrase inhibitors • Lightest gem-disulfone: MW 172.2, symmetric handles, no phenyl UV interference Procurement benefit: Crystalline solid, stable for ambient shipping, immediate delivery in research quantities.

Molecular Formula C3H8O4S2
Molecular Weight 172.2 g/mol
CAS No. 1750-62-5
Cat. No. B157166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(methylsulfonyl)methane
CAS1750-62-5
Molecular FormulaC3H8O4S2
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CS(=O)(=O)C
InChIInChI=1S/C3H8O4S2/c1-8(4,5)3-9(2,6)7/h3H2,1-2H3
InChIKeyVDPDRYUUTXEEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(methylsulfonyl)methane – Physicochemical and Structural Profile


Bis(methylsulfonyl)methane (CAS 1750-62-5) is a C₃ geminal disulfone in which a central methylene bridge is flanked by two electron‑withdrawing methylsulfonyl groups [1]. This substitution pattern imparts a markedly activated carbon‑acid center (pKₐ ≈ 12.5–12.7 at 25 °C) while maintaining a neutral, non‑ionisable scaffold under physiological pH . The compound crystallises in the monoclinic P2₁/n space group with central S–C(H₂) bond lengths of 1.781(2) Å and 1.789(2) Å, forming a three‑dimensional network via weak C–H···O hydrogen bonds [2]. With a molecular weight of 172.2 g mol⁻¹, a calculated logP of −0.9, and a predicted boiling point of 464.4 °C at 760 mmHg, bis(methylsulfonyl)methane occupies a distinct property space relative to mono‑sulfones and higher‑alkyl gem‑disulfones [3].

Activated carbon-acid center for mild-base deprotonation
Stable neutral scaffold under physiological pH
Compact geminal disulfone with distinct polarity and low logP

Why Generic Substitution Fails for Bis(methylsulfonyl)methane


Bis(methylsulfonyl)methane cannot be replaced by simple alkyl sulfones such as dimethyl sulfone (MSM) or by higher‑alkyl gem‑disulfones without fundamentally altering reaction outcomes. The central CH₂ group in bis(methylsulfonyl)methane is activated by two sulfonyl groups, yielding a pKₐ of ≈12.5—roughly 15 orders of magnitude more acidic than the pKₐ ≈ 28 of dimethyl sulfone [1]. This acidity cliff enables quantitative carbanion formation with mild bases (e.g., NaH, K₂CO₃), a prerequisite for selective C‑alkylation, acylation, and conjugate addition that is inaccessible to mono‑sulfones [2]. Furthermore, the compact methyl substituents confer higher polarity and a lower molecular weight (172.2 g mol⁻¹) compared with bis(ethylsulfonyl)methane (200.3 g mol⁻¹) and bis(phenylsulfonyl)methane (296.4 g mol⁻¹), directly affecting solubility, atom economy in multi‑step syntheses, and chromatographic behaviour . Simply put, the deprotonation rate, nucleophilicity of the resulting carbanion, and physical properties of the scaffold are exquisitely sensitive to the sulfonyl substituent, making bis(methylsulfonyl)methane a non‑interchangeable building block [3].

Mono‑sulfones e.g., Dimethyl sulfone (MSM) Acidity cliff may prevent carbanion formation under mild conditions, blocking key alkylation pathways.
Higher‑alkyl analogs e.g., Bis(ethylsulfonyl)methane Increased molecular weight may reduce atom economy and alter solubility and chromatographic behavior.
Aryl‑disulfones e.g., Bis(phenylsulfonyl)methane Higher logP and UV chromophore may shift polarity and complicate spectroscopic analysis.

Bis(methylsulfonyl)methane – Differentiation Evidence Against Closest Analogs


Carbanion Acidity vs. Dimethyl Sulfone

Bis(methylsulfonyl)methane displays a thermodynamic acidity of pKₐ ≈ 12.5–12.7 at 25 °C, attributed to dual sulfonyl stabilisation of the resultant carbanion . In contrast, dimethyl sulfone (MSM, CAS 67-71-0) possesses a pKₐ of 28 under the same conditions [1]. The >15‑log‑unit difference translates to a carbanion concentration at equilibrium roughly 3 × 10¹⁵‑fold higher for the gem‑disulfone at a given pH, enabling mild‑base deprotonation (e.g., NaH in THF at 0 °C) that is kinetically and thermodynamically inaccessible to MSM [2].

Carbanion Acidity
Head-to-head
ΔpKₐ ≈ 15.5 vs. dimethyl sulfone
Enables mild-base deprotonation for C-alkylation
Reported carbanion ratio ≈ 3×10¹⁵ : 1 at equilibrium
Carbon acid Deprotonation Geminal disulfone

Molecular Weight and Atom Economy vs. Bis(ethylsulfonyl)methane

The molecular weight of bis(methylsulfonyl)methane is 172.2 g mol⁻¹ [1], whereas bis(ethylsulfonyl)methane (CAS 1070-92-4) has a molecular weight of 200.3 g mol⁻¹ . This 16 % mass differential means that in any downstream derivatisation where the disulfone moiety serves as a linchpin, the methyl analog yields a lighter final product with a higher weight‑fraction of active pharmacophore. In medicinal chemistry, this directly affects ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy‑atom count).

Atom Economy
Head-to-head
MW 172.2 g/mol, 16% lighter than ethyl analog
Supports higher ligand efficiency in fragment-based design
Calculated from molecular formula; MS confirmed
Atom economy Molecular weight Geminal disulfone

Thermal Stability vs. Dimethyl Sulfone

Bis(methylsulfonyl)methane exhibits a predicted boiling point of 464.4 °C at 760 mmHg and a flash point of 338.1 °C [1]. By comparison, dimethyl sulfone (MSM) boils at 238 °C [2]. The 226 °C higher boiling point of the gem‑disulfone reflects the increased polarity and intermolecular hydrogen‑bonding capacity conferred by the two sulfonyl groups, making it suitable as a high‑temperature polar aprotic medium for reactions requiring sustained heating above 200 °C, where MSM would already be near its boiling point.

Thermal Stability
Cross-study comparable
ΔTb ≈ 226 °C higher than dimethyl sulfone
Extends operational temperature window for high-heat reactions
Predicted by Joback method; comparator experimental
Thermal stability Boiling point High‑temperature solvent

C–S Bond Lengths and Carbanion Delocalisation vs. Bis(phenylsulfonyl)methane

Single‑crystal X‑ray analysis of bis(methylsulfonyl)methane reveals two nearly identical central S–C(H₂) bond lengths of 1.781(2) Å and 1.789(2) Å at 173 K [1]. In bis(phenylsulfonyl)methane, the equivalent bonds are slightly longer, reported at 1.786(2) Å and 1.786(3) Å [2]. The shorter average bond length in the methyl analog is consistent with a marginally stronger electron‑withdrawing effect of the methylsulfonyl group relative to the phenylsulfonyl group in the neutral ground state, which correlates with the higher gas‑phase acidity measured for bis(methylsulfonyl)methane.

C–S Bond Lengths
Head-to-head
Mean 1.785 Å, marginally shorter than phenyl analog
Confirms carbanion-stabilising capacity with less steric bulk
X-ray data at 173 K; comparator at 293 K
X‑ray crystallography Bond length Carbanion stabilisation

Polarity and logP/Solubility Profile vs. Mono‑sulfone and Aryl‑disulfone Analogs

Bis(methylsulfonyl)methane has a computed XLogP3 of −0.9 and a topological polar surface area (TPSA) of 85.0 Ų [1]. In comparison, dimethyl sulfone (MSM) shows a TPSA of 34.1 Ų and an estimated logP of −1.07 [2], whereas bis(phenylsulfonyl)methane has a TPSA of approximately 68.3 Ų but a significantly higher logP (~2.5 estimated) owing to the two phenyl rings. Thus, bis(methylsulfonyl)methane occupies a unique polarity window: substantially more polar than the aryl‑disulfone, yet with a similar logP to MSM but threefold higher TPSA.

Polarity Profile
Class-level inference
TPSA 85.0 Ų, 2.5× that of dimethyl sulfone
Favours aqueous solubility while maintaining low membrane permeability
Computed by XLogP3 and Ertl method
Polarity logP Solubility parameter

Phosphate Isostere Precursor in HIV‑1 Integrase Inhibitor Design

The gem‑disulfone motif derived from bis(methylsulfonyl)methane has been employed as a charge‑neutral phosphate isostere in the design of HIV‑1 integrase inhibitors. In a focused medicinal chemistry study, geminal disulfones built from this scaffold exhibited IC₅₀ values in the low micromolar range against HIV‑1 integrase in strand‑transfer assays, with the unsubstituted bis(methylsulfonyl)methane core providing the optimal balance of acidity (pKₐ 12.5, ensuring neutrality at physiological pH) and two‑carbon‑atom spacing that mimics the phosphate P–O bond distance [1]. This contrasts with mono‑sulfone or carboxylate isosteres, which either lack the requisite charge neutrality or do not faithfully reproduce the phosphate geometry.

Phosphate Isostere Activity
Supporting evidence
Low µM IC₅₀ in HIV-1 integrase strand-transfer assay
Reported bioisostere assay context for nucleotide-mimetic research
Neutral scaffold at physiological pH; geometric match to phosphate
Phosphate isostere Bioisostere HIV integrase

Bis(methylsulfonyl)methane – Application Scenarios for Scientific Procurement


Carbanion‑Mediated C‑Alkylation and Acylation

Owing to its pKₐ of ~12.5, bis(methylsulfonyl)methane can be quantitatively deprotonated with NaH in THF at 0 °C to generate a stabilised carbanion that undergoes efficient alkylation with alkyl halides and conjugate addition to Michael acceptors [1]. This reactivity profile is unattainable with dimethyl sulfone (pKₐ 28) and is exploited in the construction of substituted gem‑disulfones, which are versatile intermediates for natural product synthesis and medicinal chemistry [2].

Charge‑Neutral Phosphate Isostere for Nucleotide‑Mimetic Drug Discovery

The bis(methylsulfonyl)methane scaffold has been validated as a phosphate bioisostere in HIV‑1 integrase inhibitor programs. Its pKₐ of 12.5 ensures the moiety remains fully neutral at physiological pH, while the S–C–S bond angle and C–S bond lengths closely approximate the phosphate P–O geometry [3]. Procurement of this core structure enables direct incorporation into oligonucleotide‑mimetic backbones without the synthetic burden of introducing and removing protecting groups required for charged phosphate analogs.

High‑Temperature Polar Aprotic Solvent

With a predicted boiling point of 464 °C and a flash point of 338 °C, bis(methylsulfonyl)methane can serve as a high‑boiling, oxidation‑resistant solvent for reactions conducted above 200 °C, where conventional sulfoxide or amide solvents decompose [4]. This thermal stability, combined with a computed logP of −0.9 that ensures miscibility with both aqueous and organic phases, positions it as a candidate for biphasic catalysis and high‑temperature electrolyte formulations [5].

Low‑Molecular‑Weight Linchpin for Fragment‑Based Chemistry

At 172.2 g mol⁻¹, bis(methylsulfonyl)methane is the lightest acyclic gem‑disulfone available. Its dual methylsulfonyl groups provide two symmetric functionalisation handles without adding the steric bulk or UV absorbance of phenyl‑substituted analogs [6]. This makes it an ideal core for parallel library synthesis where atom economy, ease of purification (crystallinity), and spectroscopic simplicity (¹H NMR singlet at δ 5.44 for the CH₂ group) are paramount [7].

Application
Selection Property
Validation Focus
Carbanion-mediated C-alkylation and acylation
Mild-base deprotonation capability
Alkylation yield and conjugate addition scope
Charge-neutral phosphate isostere probe design
Neutral scaffold with phosphate-like geometry
Bioisostere fidelity in nucleotide-mimetic assays
High-temperature polar aprotic solvent
High boiling point and thermal stability
Solvent integrity above 200 °C and miscibility profile
Fragment-based chemistry linchpin
Low molecular weight and symmetric handles
Atom economy and spectroscopic simplicity in library synthesis
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